molecular formula C22H19BrN2OS B15028289 N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B15028289
M. Wt: 439.4 g/mol
InChI Key: QDKWTBCVBBSEBA-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the initial bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while nucleophilic substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
  • N-[(5-fluoro-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
  • N-[(5-iodo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H19BrN2OS

Molecular Weight

439.4 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C22H19BrN2OS/c1-14-3-9-19-21(11-14)27-22(25-19)15-4-7-18(8-5-15)24-13-16-12-17(23)6-10-20(16)26-2/h3-12,24H,13H2,1-2H3

InChI Key

QDKWTBCVBBSEBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCC4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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